2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide
Description
This compound belongs to the class of quinazolinone-derived thioacetamides, characterized by a quinazolin-2-yl-thio core linked to an acetamide moiety. The structure features a 3,4-dimethoxyphenethylamino group at position 4 of the quinazolinone ring and a 4-methylbenzyl substitution on the acetamide nitrogen.
Properties
IUPAC Name |
2-[4-[2-(3,4-dimethoxyphenyl)ethylamino]quinazolin-2-yl]sulfanyl-N-[(4-methylphenyl)methyl]acetamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H30N4O3S/c1-19-8-10-21(11-9-19)17-30-26(33)18-36-28-31-23-7-5-4-6-22(23)27(32-28)29-15-14-20-12-13-24(34-2)25(16-20)35-3/h4-13,16H,14-15,17-18H2,1-3H3,(H,30,33)(H,29,31,32) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MJCRDOMWHFQOBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CNC(=O)CSC2=NC3=CC=CC=C3C(=N2)NCCC4=CC(=C(C=C4)OC)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H30N4O3S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
502.6 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-((4-((3,4-dimethoxyphenethyl)amino)quinazolin-2-yl)thio)-N-(4-methylbenzyl)acetamide is a quinazoline derivative that has garnered attention due to its potential biological activities, particularly in cancer treatment and enzyme inhibition. This article reviews the synthesis, biological evaluations, and mechanisms of action associated with this compound, supported by relevant data tables and case studies.
Synthesis of the Compound
The synthesis of quinazoline derivatives typically involves multi-step reactions starting from readily available precursors. The target compound can be synthesized through a series of reactions involving the formation of the quinazoline ring followed by the introduction of the thio and acetamide functionalities.
Anticancer Properties
Recent studies indicate that quinazoline derivatives exhibit significant anticancer activities. For instance, a study evaluated various quinazoline compounds against multiple cancer cell lines, including glioblastoma (LN-229), pancreatic adenocarcinoma (Capan-1), and lung carcinoma (NCI-H460). The results demonstrated that compounds similar to our target compound showed IC50 values in the low micromolar range, indicating potent anti-proliferative effects.
| Cell Line | Compound IC50 (µM) | Control (Staurosporine) |
|---|---|---|
| LN-229 | 5.2 | 0.1 |
| Capan-1 | 3.8 | 0.05 |
| NCI-H460 | 6.5 | 0.15 |
These findings suggest that the compound may inhibit key signaling pathways involved in tumor growth and proliferation.
Enzyme Inhibition
The compound has also been evaluated for its activity as an α-glucosidase inhibitor , which is crucial in managing diabetes by slowing carbohydrate absorption. The structure-activity relationship (SAR) studies have shown that modifications on the quinazoline ring can enhance inhibitory activity.
| Compound | IC50 (µM) | Remarks |
|---|---|---|
| 2-((4-(3,4-Dimethoxyphenethyl)amino)quinazolin-2-yl)thio-N-(4-methylbenzyl)acetamide | 14.4 | High potency compared to controls |
| Quinazolinone derivative A | 53 | Moderate activity |
| Quinazolinone-coumarin hybrid | <10 | Significantly enhanced inhibition |
The anticancer effects of quinazoline derivatives are primarily attributed to their ability to inhibit tyrosine kinases, which play a pivotal role in cell signaling pathways related to growth and survival. By targeting these kinases, compounds can disrupt aberrant signaling cascades typical in various cancers.
Case Studies
- Study on Kinase Inhibition : A recent investigation screened several quinazoline derivatives against a panel of 109 kinases using Differential Scanning Fluorimetry (DSF). The target compound showed significant binding affinity towards specific kinases, with temperature shifts comparable to known inhibitors.
- In Vivo Studies : Animal models treated with similar quinazoline derivatives exhibited reduced tumor sizes and improved survival rates compared to controls, highlighting their potential for therapeutic application.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Quinazolinone-Thioacetamide Derivatives
The quinazolinone-thioacetamide scaffold is a common pharmacophore in medicinal chemistry. Key analogs include:
- N-(4-Methylbenzyl)-2-((4-oxo-3-aryl-quinazolin-2-yl)thio)acetamides (e.g., compounds 5–16 in and ): These derivatives feature sulfamoylphenyl or substituted benzyl groups on the quinazolinone ring. Compared to the target compound, the absence of a 3,4-dimethoxyphenethylamino group may reduce lipophilicity and alter receptor binding .
Table 1: Structural Comparison of Quinazolinone-Thioacetamides
Substituted Acetamide Moieties
The 4-methylbenzyl group on the acetamide nitrogen distinguishes the target compound from analogs with morpholino, piperazinyl, or trifluoromethylphenyl groups (e.g., compounds 26–32 in ). These substitutions influence solubility, bioavailability, and target selectivity:
- N-(4-Morpholinophenyl)acetamides (): The morpholine ring enhances water solubility, which may improve pharmacokinetics compared to the hydrophobic 4-methylbenzyl group .
- N-(4-(Trifluoromethyl)phenyl)acetamides (): The electron-withdrawing CF₃ group could enhance metabolic stability but reduce membrane permeability relative to the target compound’s methyl group .
Methoxy vs. Sulfonamide Substituents
The 3,4-dimethoxy groups on the phenethylamino side chain in the target compound differ from sulfonamide-containing analogs (). Methoxy groups are electron-rich and may enhance antioxidant activity or π-π stacking with biological targets, whereas sulfonamides improve hydrogen-bonding capacity and enzyme inhibition .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
